Potential drug-like compounds against Covid-19 infection generated by computational screening
A research team from Sweden used the Drugbank database to screen compounds against the most important viral targets namely 3C-like protease (3CLpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp) and the spike (S) protein. These targets play a major role in the replication/transcription and host cell recognition, therefore, are vital for the viral reproduction and spread of infection.
More than 10,000 genomics data are already deposited for SARS-CoV-2 in GISAID, which is a wealth of information which can be used to find the routes followed by the virus to spread the infection. Based on their involvement in different biological processes, many SARS-CoV-2 proteins (e.g. spike protein, PLpro, 3CLpro, RdRp, and helicase etc) can be considered as potential targets for therapy. The research team conducted computational screening of compounds from the Drugbank database against the selected viral drug targets using a molecular docking approach.
Here is the list of compounds that have been identified by the study:
(BenchChem can supply these compounds for non-human research use)